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Compound of Interest

Compound Name: SAR405

Cat. No.: B610686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR405, a potent and selective inhibitor

of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore the core mechanism of

SAR405 action, its impact on fundamental cellular processes such as autophagy and

endosomal trafficking, and the experimental methodologies used to characterize its effects.

This document is intended to serve as a comprehensive resource for researchers in cell biology

and oncology, as well as professionals involved in the development of targeted therapeutics.

Introduction to SAR405 and Vps34
SAR405 is a first-in-class, ATP-competitive small molecule inhibitor of Vps34 (also known as

PIK3C3)[1][2]. Vps34 is the sole class III PI3K, and it plays a critical role in intracellular vesicle

trafficking by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate

phosphatidylinositol 3-phosphate (PI(3)P)[3][4]. This lipid second messenger is essential for the

initiation of autophagy and the maturation of endosomes[3][5]. By specifically targeting the

catalytic activity of Vps34, SAR405 provides a powerful tool to dissect these pathways and

represents a potential therapeutic strategy, particularly in oncology[6][7].

Mechanism of Action
SAR405 binds to the ATP-binding cleft of Vps34, thereby inhibiting its kinase activity[2][6]. This

prevents the production of PI(3)P on endosomal and autophagosomal membranes. The

absence of PI(3)P disrupts the recruitment and activation of downstream effector proteins that
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contain PI(3)P-binding domains, such as FYVE and PX domains[4]. This disruption leads to a

blockade of two major cellular processes: autophagy and endosomal trafficking[6][7].

Quantitative Data Summary
The following tables summarize the key quantitative parameters of SAR405, providing a clear

comparison of its potency and selectivity across various assays and cellular models.

Table 1: SAR405 Potency and Binding Affinity

Parameter Value Description Reference(s)

IC50 (Vps34 enzyme) 1.2 nM

Half-maximal

inhibitory

concentration against

recombinant human

Vps34 enzyme.

[1][8]

Kd 1.5 nM

Equilibrium

dissociation constant,

indicating high binding

affinity to Vps34.

[1][8]

IC50 (GFP-FYVE

HeLa cells)
27 nM

On-target cellular

activity measured by

the displacement of a

PI(3)P-binding probe.

[6][9]

IC50 (Starvation-

induced Autophagy)
419 nM

Inhibition of

autophagy in starved

GFP-LC3 HeLa cells.

[1]

IC50 (mTOR inhibitor-

induced Autophagy)
42 nM

Inhibition of

autophagy induced by

the mTOR inhibitor

AZD8055.

[1][6]

Table 2: SAR405 Selectivity
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Kinase Family Activity Notes Reference(s)

Class I PI3Ks Inactive up to 10 µM

Highly selective for

Vps34 over class I

PI3K isoforms.

[2][8]

Class II PI3Ks Inactive up to 10 µM

Demonstrates no

significant inhibition of

class II PI3Ks.

[2][8]

mTOR Inactive up to 10 µM

Does not directly

inhibit the mTOR

kinase.

[2][8]

Protein Kinases Highly selective

Exhibits an exquisite

selectivity profile

against a broad panel

of protein kinases.

[2][10]

Core Signaling Pathways Affected by SAR405
Inhibition of Autophagy
Autophagy is a cellular degradation and recycling process that is initiated by the formation of a

double-membraned vesicle called the autophagosome[3]. Vps34 is a key component of the

pre-autophagosomal structure and is essential for the initiation of autophagosome formation[4]

[11]. SAR405, by inhibiting Vps34, blocks the production of PI(3)P, thereby preventing the

recruitment of downstream autophagy-related proteins and halting the formation of

autophagosomes[6][12]. This leads to the accumulation of autophagy substrates and a failure

to adapt to cellular stress.
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Caption: SAR405 inhibits the Vps34-mediated production of PI(3)P, a critical step in

autophagosome formation.

Disruption of Endosomal Trafficking
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Vps34-generated PI(3)P is also crucial for the maturation of endosomes, specifically the

transition from late endosomes to lysosomes[2][7]. This process is vital for the degradation of

internalized cargo from endocytosis. Inhibition of Vps34 by SAR405 leads to a defect in this

trafficking step, resulting in the accumulation of swollen late endosomes and impaired

lysosomal function[2]. This is evidenced by a defect in the maturation of lysosomal enzymes

like cathepsin D[2].

Endosomal Pathway
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Caption: SAR405 disrupts late endosome to lysosome trafficking by inhibiting Vps34-

dependent PI(3)P production.
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Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

SAR405.

Vps34 Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of SAR405 on the enzymatic activity of

Vps34.

Methodology:

Recombinant human Vps34 enzyme is incubated with a phosphatidylinositol (PtdIns)

substrate.

The kinase reaction is initiated by the addition of ATP.

The production of PI(3)P is measured, typically using a luminescence-based assay that

quantifies the amount of ADP produced.

SAR405 is added at varying concentrations to determine the IC50 value.

GFP-LC3 Autophagy Assay (Cell-based)
Objective: To visualize and quantify the effect of SAR405 on autophagosome formation in

cells.

Methodology:

Cells (e.g., HeLa or H1299) are stably transfected with a plasmid encoding GFP-LC3. LC3

is a protein that is recruited to the autophagosomal membrane upon autophagy induction.

Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced

Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., AZD8055)[8].

Cells are treated with a dose range of SAR405 or DMSO as a control.

Following treatment, cells are fixed and the nuclei are stained (e.g., with Hoechst 33342).
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The formation of GFP-LC3 puncta (representing autophagosomes) is visualized and

quantified using high-content imaging or fluorescence microscopy. A cell is considered

positive if it contains a defined number of green spots (e.g., more than four)[8].

GFP-LC3 Autophagy Assay Workflow
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Caption: Workflow for assessing autophagy inhibition by SAR405 using the GFP-LC3 puncta

formation assay.

Western Blot for LC3 Conversion
Objective: To biochemically quantify the inhibition of autophagy by measuring the conversion

of LC3-I to LC3-II.

Methodology:

Cells are treated with autophagy inducers and SAR405 as described in the GFP-LC3

assay.

Cell lysates are prepared and protein concentration is determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is probed with a primary antibody specific for LC3, followed by a

secondary antibody conjugated to a detectable enzyme (e.g., HRP).

The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-

associated form (LC3-II) is detected by the appearance of a lower molecular weight band.

The ratio of LC3-II to a loading control (e.g., actin) is quantified.

Therapeutic Potential and Synergistic Effects
The role of autophagy in cancer is complex, acting as both a tumor suppressor in early stages

and a pro-survival mechanism in established tumors[7]. In many cancer cells, autophagy is

upregulated to cope with metabolic stress and to resist the effects of chemotherapy[13]. By

inhibiting this pro-survival pathway, SAR405 can enhance the efficacy of other anticancer

agents.

A significant finding is the synergistic effect of SAR405 with mTOR inhibitors, such as

everolimus[6][12]. mTOR is a negative regulator of autophagy[6]. Inhibition of mTOR, while

having anti-proliferative effects, can also induce a cytoprotective autophagic response. By co-
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administering SAR405, this protective mechanism is blocked, leading to a significant

synergistic reduction in cell proliferation, particularly in models of renal cell carcinoma[6][14].

Conclusion
SAR405 is a highly potent and selective inhibitor of Vps34, offering a precise tool for the study

of autophagy and endosomal trafficking. Its ability to block these fundamental cellular

processes has significant implications for cancer therapy, particularly in combination with

mTOR inhibitors. The data and protocols presented in this guide provide a comprehensive

resource for researchers seeking to utilize SAR405 in their investigations and for those

involved in the development of novel cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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